molecular formula C22H22O B1593902 4,4',4''-Trimethyltrityl alcohol CAS No. 3247-00-5

4,4',4''-Trimethyltrityl alcohol

Cat. No. B1593902
CAS RN: 3247-00-5
M. Wt: 302.4 g/mol
InChI Key: DNWQXZDDISHGRM-UHFFFAOYSA-N
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Description

“4,4’,4’'-Trimethyltrityl alcohol” is a chemical compound with the molecular formula C22H22O . It is also known by other names such as “tris(4-methylphenyl)methanol”, “4,4’-dimethyl-4-methyltrityl alcohol”, and "4,4-trimethyltriphenylmethanol" .


Molecular Structure Analysis

The molecular structure of “4,4’,4’'-Trimethyltrityl alcohol” consists of three 4-methylphenyl groups attached to a central carbon atom, which is also bonded to a hydroxyl group . The IUPAC name for this compound is "tris(4-methylphenyl)methanol" .


Physical And Chemical Properties Analysis

“4,4’,4’'-Trimethyltrityl alcohol” appears as white to pale yellow crystals or powder . It has a molecular weight of 302.417 g/mol . The compound has a melting point range of 90.5-96.5°C .

Scientific Research Applications

Polymer Interaction and Material Science

Polyethylene containers' compatibility with various compounds, including benzyl alcohol, highlights the importance of understanding the interactions between solute molecules and polyethylene. This is crucial for packaging drug products, diagnostic agents, biological products, and cosmetic preparations. The study by Gonzales et al. (1967) on the diffusion, permeation, and solubility of compounds in polyethylene sheds light on how intermolecular hydrogen bonding influences these properties, particularly for benzyl alcohol and benzoic acid, due to their potential to form dimers or trimers, thereby restricting permeation through the polymer (Gonzales et al., 1967).

Chemical Synthesis and Catalysis

The efficiency of ZrCl4 as a catalyst for the trimethylsilylation of alcohols and phenols to their corresponding trimethylsilyl ethers is highlighted by Shirini and Mollarazi (2007). This process, conducted under mild conditions, underscores the role of 4,4',4''-Trimethyltrityl alcohol derivatives in facilitating chemical transformations with good to high yields (Shirini & Mollarazi, 2007).

Amantini et al. (2001) report an efficient method for the trimethylsilylation of a wide variety of alcohols under neat conditions. This procedure, utilizing trimethylsilyl azide and tetrabutylammonium bromide as a catalyst, demonstrates the broad applicability of 4,4',4''-Trimethyltrityl alcohol derivatives in the selective protection of alcohols, achieving yields greater than 91% (Amantini et al., 2001).

Environmental and Catalytic Research

Rostami et al. (2017) explore the use of silica sulfuric acid-coated Fe3O4 nanoparticles for the oxidation of sulfides, acetylation of alcohols and phenols, and selective trimethylsilylation of primary and secondary benzyl alcohols. This study emphasizes the environmental benefits of using metal-free catalysts for chemical reactions, showcasing the potential of 4,4',4''-Trimethyltrityl alcohol derivatives in sustainable chemistry (Rostami et al., 2017).

Safety And Hazards

The safety data sheet for “4,4’,4’'-Trimethyltrityl alcohol” recommends ensuring adequate ventilation during handling and avoiding contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

tris(4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWQXZDDISHGRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186203
Record name 4,4',4''-Trimethyltrityl alcohol
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4''-Trimethyltrityl alcohol

CAS RN

3247-00-5
Record name 4-Methyl-α,α-bis(4-methylphenyl)benzenemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',4''-Trimethyltrityl alcohol
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Record name Methanol, tri-p-tolyl-
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Record name 4,4',4''-Trimethyltrityl alcohol
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Record name 4,4',4''-trimethyltrityl alcohol
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Synthesis routes and methods

Procedure details

A Grignard reagent was prepared from magnesium (0.14 g, 5.76 mmol) (Wako Pure Chemical Industries, Ltd.) and p-bromotoluene (0.48 g, 5.45 mmol) (Wako Pure Chemical Industries, Ltd.). 4,4′-dimethylbenzophenone (0.60 g, 2.85 mmol) (Wako Pure Chemical Industries, Ltd.) was dissolved in tetrahydrofuran (5 mL) (KANTO CHEMICAL CO., INC.), and it was added dropwise to the Grignard reagent while cooling with ice, followed by stirring at room temperature for 4 hours. A saturated aqueous solution of sodium hydrogen carbonate (Wako Pure Chemical Industries, Ltd.) was added to the reaction solution while cooling with ice, and mixture was extracted with ethyl acetate (Wako Pure Chemical Industries, Ltd.). The organic layer was washed with brine. After that, the organic layer was dried with anhydrous sodium sulfate (Wako Pure Chemical Industries, Ltd.), and the solvent was distilled off under reduced pressure. The residue was subjected to silica gel column chromatography (n-hexane (Wako Pure Chemical Industries, Ltd.):ethyl acetate (Wako Pure Chemical Industries, Ltd.)=19:1 as an eluent), to thereby obtain the title compound (0.74 g, 86% yield).
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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